molecular formula C48H68O22 B12301535 Chromomycin A4 CAS No. 7198-11-0

Chromomycin A4

Cat. No.: B12301535
CAS No.: 7198-11-0
M. Wt: 997.0 g/mol
InChI Key: GFNBGDMLFDVPCB-UHFFFAOYSA-N
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Description

7-Methylolivomycin D is a complex antibiotic compound belonging to the aureolic acid group. It is known for its potent antimicrobial properties and is structurally related to other antibiotics such as chromomycin A4 and olivomycin. The compound has a molecular formula of C48H68O22 and a molecular weight of 997.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylolivomycin D involves multiple steps, including the formation of its core structure and the attachment of various functional groupsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of 7-Methylolivomycin D is generally carried out through fermentation processes using specific strains of actinomycetes. These microorganisms are cultured in nutrient-rich media, and the compound is extracted and purified from the fermentation broth. The production process is optimized to maximize yield and purity, often involving multiple stages of extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: 7-Methylolivomycin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of 7-Methylolivomycin D with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

7-Methylolivomycin D has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its antimicrobial properties and its effects on bacterial and fungal cells.

    Medicine: Explored for its potential use as an antibiotic and its ability to inhibit the growth of certain cancer cells.

    Industry: Utilized in the development of new antibiotics and other pharmaceutical products

Mechanism of Action

The mechanism of action of 7-Methylolivomycin D involves binding to the DNA of target cells, thereby inhibiting DNA replication and transcription. This leads to the disruption of essential cellular processes and ultimately results in cell death. The compound specifically targets the minor groove of DNA, forming stable complexes that prevent the binding of transcription factors and other regulatory proteins .

Comparison with Similar Compounds

Uniqueness: 7-Methylolivomycin D is unique due to its specific structural modifications, which confer distinct biological activities and properties. Its ability to form stable DNA complexes and inhibit transcription makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

7198-11-0

Molecular Formula

C48H68O22

Molecular Weight

997.0 g/mol

IUPAC Name

[6-[[7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C48H68O22/c1-17-29(67-34-16-31(46(22(6)65-34)66-23(7)50)69-33-14-28(52)45(60-8)21(5)64-33)12-25-10-24-11-26(47(61-9)44(59)39(54)18(2)49)48(43(58)37(24)42(57)36(25)38(17)53)70-35-15-30(41(56)20(4)63-35)68-32-13-27(51)40(55)19(3)62-32/h10,12,18-22,26-28,30-35,39-41,45-49,51-57H,11,13-16H2,1-9H3

InChI Key

GFNBGDMLFDVPCB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=C(C3=O)C(=C5C(=C4)C=C(C(=C5O)C)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)O)O

Origin of Product

United States

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